tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use in the design of new drugs targeting various diseases .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
- tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Comparison: While these compounds share a similar spirocyclic framework, tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-5-4-8-15(17)9-6-12(16)7-10-15/h12H,4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOIMHSBDHLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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